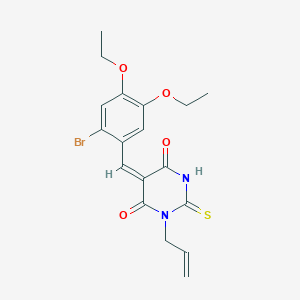![molecular formula C16H23N3O5S B5216734 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane, also known as MNSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSA is a member of the azepane family and has a unique chemical structure that makes it useful in various applications.
作用機序
The mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique chemical structure that makes it useful in various applications. However, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. One area of research is the development of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and toxicity profiles of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane and its potential therapeutic applications in various diseases.
合成法
The synthesis of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane involves a multi-step process that starts with the reaction of 4-nitrophenylsulfonyl chloride and morpholine to form 4-(4-morpholinyl)-3-nitrophenylsulfonyl morpholine. This intermediate is then reacted with 1-azepanamine to produce 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been extensively used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(5-6-15(16)17-9-11-24-12-10-17)25(22,23)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBXFIKHLXVXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Morpholin-4-yl)-3-nitrophenyl]sulfonyl}azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

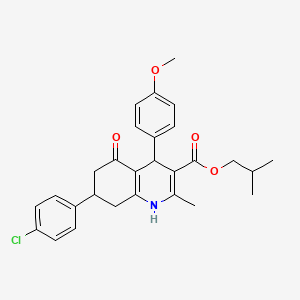
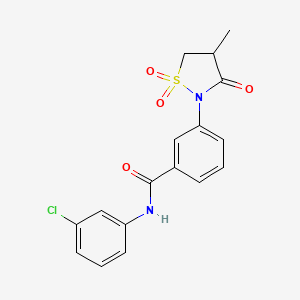
![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
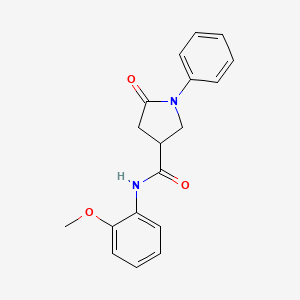
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
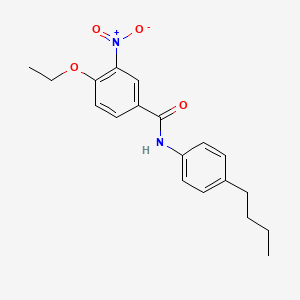
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)
